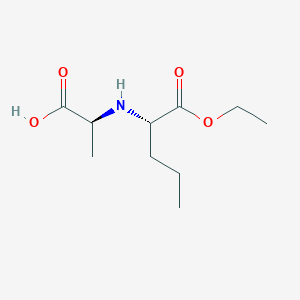

(S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-4-6-8(10(14)15-5-2)11-7(3)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVAVXHAOCLQBF-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434230 | |

| Record name | N-[(2S)-1-Ethoxy-1-oxopentan-2-yl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82834-12-6 | |

| Record name | N-[(1S)-1-Carboxyethyl]-L-norvaline 1-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82834-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2S)-1-Ethoxy-1-oxopentan-2-yl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid (CAS 82834-12-6): A Key Intermediate in Perindopril Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core of Perindopril Synthesis

(S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid, also known as N-[(S)-1-Carbethoxybutyl]-(S)-alanine, is a pivotal chiral intermediate in the synthesis of Perindopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. The stereochemical integrity of this molecule is paramount, as it directly influences the pharmacological efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of its synthesis, characterization, and its crucial role in the manufacturing of Perindopril, tailored for professionals in the field of pharmaceutical sciences.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of this intermediate is the bedrock of its effective utilization in synthesis and quality control.

| Property | Value | Reference |

| CAS Number | 82834-12-6 | [1][2] |

| Molecular Formula | C₁₀H₁₉NO₄ | [3] |

| Molecular Weight | 217.26 g/mol | [3] |

| Appearance | White to off-white solid/crystalline powder | [3][4] |

| Melting Point | 145-150 °C | [3] |

| Solubility | Soluble in Chloroform, DMSO, Methanol | [3] |

| Synonyms | N-[(S)-1-Carbethoxybutyl]-(S)-alanine, Perindopril Impurity 13, Perindopril Intermediate 1 | [3][5][6] |

The Synthetic Pathway: Crafting a Chiral Keystone

The synthesis of this compound is a critical step that establishes the required stereochemistry for Perindopril. Several synthetic strategies have been developed, primarily focusing on stereoselective reactions to ensure high diastereomeric purity.

One common approach involves the reductive amination of a keto-acid with an amino acid ester, followed by separation of the desired diastereomer. A representative synthetic scheme is outlined below.[7][8]

Figure 1: A generalized synthetic workflow for this compound.

Experimental Protocol (Illustrative)

The following is an illustrative protocol based on principles described in the patent literature.[7][8] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Reductive Amination

-

In a suitable hydrogenation reactor, dissolve L-alanine and ethyl 2-oxopentanoate in an appropriate solvent such as ethanol.

-

Add a hydrogenation catalyst, for example, Palladium on carbon (Pd/C).

-

Pressurize the reactor with hydrogen gas and maintain the reaction at a controlled temperature and pressure until the theoretical amount of hydrogen is consumed.

-

Upon reaction completion, carefully filter off the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude diastereomeric mixture.

Step 2: Diastereomeric Resolution

-

The resolution of the (S,S) diastereomer from the (R,S) diastereomer is a critical step and can often be achieved through fractional crystallization.[7]

-

Dissolve the crude mixture in a suitable solvent system. The choice of solvent is crucial and may require empirical determination.

-

Induce crystallization by cooling, seeding, or addition of an anti-solvent.

-

Collect the crystalline solid, which should be enriched in the desired (S,S) diastereomer, by filtration.

-

The purity of the isolated solid should be assessed using chiral HPLC. Multiple recrystallizations may be necessary to achieve the desired diastereomeric excess.

The Crucial Role in Perindopril Synthesis

This compound serves as a key building block that is coupled with another chiral intermediate, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, to form the backbone of Perindopril.

Figure 2: The role of the title compound in the synthesis of Perindopril.

The coupling reaction is typically a peptide bond formation, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt).[8] The stereochemical integrity of both intermediates must be maintained throughout this process to ensure the final product is the desired stereoisomer of Perindopril.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for the quality of the final API. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and diastereomeric excess of the intermediate.

Illustrative HPLC Method Parameters:

| Parameter | Specification |

| Column | Chiral stationary phase (e.g., cellulose or amylose-based) for diastereomeric separation; C18 for purity analysis. |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving good peak shape and resolution. |

| Flow Rate | Typically 0.8 - 1.5 mL/min. |

| Detection | UV detection at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore. |

| Column Temperature | Controlled temperature (e.g., 25-40 °C) to ensure reproducibility. |

Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[9]

Spectroscopic Methods

Spectroscopic techniques are essential for structural elucidation and confirmation of the intermediate's identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the molecular structure. The chemical shifts and coupling constants of the protons and carbons provide a unique fingerprint of the molecule.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, further confirming the identity of the compound.

-

Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the carboxylic acid, ester, and amine groups.

Stability and Degradation

Forced degradation studies are crucial to understand the stability of the intermediate under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[10][11] This information is vital for determining appropriate storage and handling conditions and for developing stability-indicating analytical methods. Perindopril and its intermediates are known to be susceptible to hydrolysis and cyclization.[12]

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed during handling and storage.

Summary of Safety Information:

| Aspect | Recommendation | Reference |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, gloves, and a lab coat. | [1][4] |

| Handling | Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area. | [1][4] |

| Storage | Store in a cool, dry place in a tightly sealed container. | [3][4] |

| First Aid | In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention. | [1][2] |

For detailed safety information, always refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier.[1][2][13]

Conclusion: A Critical Component in Pharmaceutical Manufacturing

This compound is more than just a chemical intermediate; it is a testament to the importance of stereochemistry in drug design and synthesis. A thorough understanding of its synthesis, characterization, and handling is essential for any scientist or researcher involved in the development and manufacturing of Perindopril. The information presented in this guide serves as a foundational resource to support these critical endeavors in the pharmaceutical industry.

References

- AK Scientific, Inc. Safety Data Sheet: N-[(S)-1-Carbethoxy-1-butyl]-L-alanine. (n.d.).

- Chaudhary, A., & Dave, J. (2020). A Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Perindopril Arginine, Indapamide and Amlodipine Besylate in their Combined Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 11(12), 6267-6278.

- Guidechem. (n.d.). N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine (CAS No. 82834-12-6) SDS.

- A validated RP-HPLC method for the determination of perindopril erbumine in pharmaceutical formul

- Combi-Blocks. (n.d.). Safety Data Sheet: this compound.

- Development and validation of a stability-indicating assay method for simultaneous determination of perindopril and indapamide i. (n.d.). SciSpace.

- Novel method for preparation of crystalline perindopril erbumine. (2005).

- RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. (n.d.).

- Novel Stability Indicating UPLC Method Development and Validation for Simultaneous Quantification of Perindopril Arginine and Bi. (2025).

- AK Scientific, Inc. (n.d.). Safety Data Sheet: N-[(S)-1-Carbethoxy-1-butyl]-L-alanine.

- Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors. (n.d.). Brieflands.

- Summary of forced degradation study results. (n.d.).

- Method for the synthesis of n-[(s)-1-carbethoxybutyl]-(s)-alanine and use thereof for the synthesis of perindopril. (2005).

- Analytical Method Development and Validation of Perindopril and Amlodipine as Multicomponent Formulation by HPLC Method. (2023). International Journal of Life Science and Pharma Research.

- Three techniques for the determination of perindopril through derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole. (2023). Journal of the Iranian Chemical Society.

- Method for the synthesis of n-[(s)-1-carbethoxybutyl]-(s)-alanine and use thereof for the synthesis of perindopril. (2005).

- BOC Sciences. (n.d.). N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine.

- 2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid. (n.d.). PubChem.

- A Stability-Indicating LC-MS Method for Determination of Perindopril and its Process Related Impurities. (2014). Journal of the Serbian Chemical Society.

- Viana-Chemicals. (n.d.). N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine.

- ChemicalBook. (n.d.). N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine.

- NOVEL METHOD FOR PREPARATION OF CRYSTALLINE PERINDOPRIL ERBUMINE. (2009).

- This compound. (n.d.). PharmaCompass.

- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses.

- This compound. (n.d.). Oakwood Chemical.

- 1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid (CAS No: 82834-12-6)

- 82834-12-6|N-[(S)-1-Carbethoxy-1-butyl]-L-alanine. (n.d.). BLDpharm.

- 2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid | CAS:82834-12-6. (n.d.).

- CAS No : 82834-12-6 | Product Name : N-[(S)-1-Carbethoxybutyl]-(S)-alanine. (n.d.).

- N-[1-(S)-Ethoxycarbonylbutyl]-(S)-alanine. (2024). ChemBK.

- Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (2021). Pharmaceutics.

Sources

- 1. kmpharma.in [kmpharma.in]

- 2. Page loading... [wap.guidechem.com]

- 3. N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine | 82834-12-6 [chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. (2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid | C10H19NO4 | CID 10015159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. NOVEL METHOD FOR PREPARATION OF CRYSTALLINE PERINDOPRIL ERBUMINE - Patent 1675827 [data.epo.org]

- 9. Three techniques for the determination of perindopril through derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsr.com [ijpsr.com]

- 11. scispace.com [scispace.com]

- 12. tsijournals.com [tsijournals.com]

- 13. combi-blocks.com [combi-blocks.com]

Foreword: The Strategic Importance of N-[(S)-Ethoxycarbonyl-1-Butyl]-(S)-Alanine in Lisinopril Synthesis

An In-depth Technical Guide to the Synthesis of N-[(S)-Ethoxycarbonyl-1-Butyl]-(S)-Alanine

N-[(S)-Ethoxycarbonyl-1-Butyl]-(S)-Alanine is a critical chiral building block in the synthesis of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and congestive heart failure. The efficacy and safety of Lisinopril are intrinsically linked to its specific stereochemistry. Therefore, the synthesis of the N-[(S)-Ethoxycarbonyl-1-Butyl]-(S)-Alanine intermediate must be executed with high stereocontrol to ensure the formation of the desired (S,S)-diastereomer. This guide provides a comprehensive technical overview of a robust and widely employed synthetic route, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations for researchers and professionals in drug development.

Core Synthetic Strategy: Diastereoselective Reductive Amination

A prevalent and industrially viable method for the synthesis of N-[(S)-Ethoxycarbonyl-1-Butyl]-(S)-Alanine involves the diastereoselective reductive amination of a keto-ester with L-alanine. This approach is favored due to its high efficiency, stereoselectivity, and operational scalability.

The Overall Transformation

The synthesis initiates with the condensation of ethyl 2-oxo-4-phenylbutanoate and L-alanine to form a transient imine intermediate. This intermediate is then subjected to catalytic hydrogenation, which stereoselectively reduces the imine to the target amine.

Caption: Reductive amination pathway for the synthesis of the target molecule.

Mechanistic Insights and Stereochemical Control

The cornerstone of this synthetic route is the control of stereochemistry during the reduction of the imine. The pre-existing chiral center in L-alanine directs the approach of the hydrogen to the face of the imine double bond, leading to the preferential formation of the (S,S)-diastereomer. The choice of a heterogeneous catalyst, such as palladium on carbon (Pd/C), is crucial for achieving high diastereoselectivity. The solid catalyst surface provides a template for the stereocontrolled addition of hydrogen.

Detailed Experimental Protocol

The following protocol outlines a laboratory-scale synthesis of N-[(S)-Ethoxycarbonyl-1-Butyl]-(S)-Alanine.

Reagents and Materials

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |

| Ethyl 2-oxo-4-phenylbutanoate | 64920-30-5 | 206.23 | ≥98% |

| L-Alanine | 56-41-7 | 89.09 | ≥99% |

| Palladium on Carbon (10 wt. %) | 7440-05-3 | - | - |

| Methanol (Anhydrous) | 67-56-1 | 32.04 | 99.8% |

| Hydrogen Gas | 1333-74-0 | 2.02 | High Purity |

| Celite® 545 | 61790-53-2 | - | - |

| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade |

| Saturated Sodium Bicarbonate | - | - | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ≥99.5% |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, add L-alanine (8.91 g, 0.1 mol) and anhydrous methanol (100 mL). Stir the suspension until the L-alanine is partially dissolved.

-

Addition of Reactants: To the stirred suspension, add ethyl 2-oxo-4-phenylbutanoate (20.62 g, 0.1 mol).

-

Catalyst Introduction: Under a gentle stream of nitrogen, carefully add 10 wt. % palladium on carbon (1.5 g).

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate and backfill the flask with hydrogen gas three times to ensure an inert atmosphere. Maintain a slight positive pressure of hydrogen and stir the reaction mixture vigorously at room temperature for 18-24 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

-

Work-up and Isolation:

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® 545 to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 20 mL) to recover any adsorbed product.

-

Combine the filtrates and concentrate under reduced pressure to obtain a viscous oil.

-

Dissolve the oil in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted L-alanine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-[(S)-Ethoxycarbonyl-1-Butyl]-(S)-Alanine.

-

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Process Optimization and Critical Parameters

To ensure high yield and diastereoselectivity, the following parameters should be carefully controlled:

-

Solvent System: While methanol is a common choice, other polar protic solvents can influence the reaction rate and stereoselectivity.

-

Catalyst Selection and Loading: The activity and selectivity of the palladium catalyst are paramount. The catalyst loading should be optimized to balance reaction time, cost, and efficiency.

-

Hydrogen Pressure: The reaction is typically performed under atmospheric or slightly positive pressure of hydrogen. Higher pressures can increase the reaction rate but require specialized equipment.

-

Temperature Control: The reaction is generally conducted at ambient temperature to maximize diastereoselectivity. Excursions to higher temperatures can lead to a decrease in the diastereomeric excess.

Analytical Characterization

The identity, purity, and stereochemical integrity of the synthesized N-[(S)-Ethoxycarbonyl-1-Butyl]-(S)-Alanine must be confirmed using a suite of analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

-

Mass Spectrometry: To verify the molecular weight of the product.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the diastereomeric ratio and ensure the desired stereochemical purity.

Safety Considerations

-

Hydrogen Gas: Hydrogen is extremely flammable. All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources.

-

Palladium on Carbon: The catalyst can be pyrophoric, especially when dry. It should be handled with care, preferably in a wetted state or under an inert atmosphere.

-

Solvents: Methanol and ethyl acetate are flammable and should be handled with appropriate precautions.

Conclusion

The diastereoselective reductive amination route to N-[(S)-Ethoxycarbonyl-1-Butyl]-(S)-Alanine represents a highly effective and reliable method for the synthesis of this key pharmaceutical intermediate. A thorough understanding of the reaction mechanism, meticulous control of experimental parameters, and rigorous analytical characterization are essential for the successful production of a high-quality product suitable for the synthesis of Lisinopril.

References

An In-depth Technical Guide to (2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid, a molecule of significant interest in pharmaceutical development. Known by several synonyms, including N-[(S)-1-Carbethoxybutyl]-(S)-alanine, this dipeptide derivative is a critical intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as Perindopril.[1] Its characterization and control are paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This document details the compound's physicochemical properties, outlines validated analytical methodologies for its identification and quantification, describes its synthetic pathways, and discusses its relevance in pharmaceutical manufacturing. The guide is structured to provide both foundational knowledge and actionable, field-proven protocols for professionals engaged in pharmaceutical research and development.

Introduction and Nomenclature

(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid is a chiral organic compound that serves as a key building block in the synthesis of various pharmaceuticals.[2] Its structure comprises an L-alanine moiety linked to an L-norvaline ethyl ester. This specific stereochemistry is crucial for its role in asymmetric synthesis, where it dictates the stereochemical outcome of the final API.

Primary Identifiers:

-

IUPAC Name: (2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid[3]

-

Synonyms: N-[(S)-1-Carbethoxybutyl]-(S)-alanine, N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine[2][3]

While sometimes contextually associated with impurities of drugs like Lisinopril, its primary documented role is as a key starting material or intermediate.[1] Understanding its properties is therefore not just an academic exercise but a regulatory and quality control necessity in drug manufacturing.

Physicochemical and Structural Properties

A thorough understanding of the compound's physical and chemical properties is the foundation for its effective handling, analysis, and application in synthesis.

Structural and Molecular Data

The molecular structure consists of two amino acid derivatives joined by a secondary amine linkage. The presence of two stereocenters, both in the (S) configuration, is a defining feature.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₄ | [3][5] |

| Molecular Weight | 217.26 g/mol | [3][5] |

| Canonical SMILES | CCCC(C(=O)OCC)NC(C)C(=O)O | [3] |

| Isomeric SMILES | CCCNC(=O)O | [3] |

| InChI Key | AUVAVXHAOCLQBF-YUMQZZPRSA-N | [3] |

Physical Properties

The physical state and solubility characteristics dictate the choice of solvents for synthesis, purification, and analytical sample preparation.

| Property | Value | Source |

| Appearance | White to off-white powder | [2] |

| Melting Point | 125-130°C | [2] |

| Solubility | Soluble in water and ethanol | [2] |

| XLogP3 | -0.9 | [3] |

| Storage | Store in a cool, dry place away from direct sunlight | [2] |

The negative XLogP3 value indicates a high degree of hydrophilicity, consistent with its solubility in polar solvents like water and ethanol.[3]

Synthesis and Manufacturing Context

This compound is not typically a final drug product but rather a crucial intermediate. Its synthesis is a key step in the manufacturing pathway of more complex molecules. The primary synthetic route involves the reductive amination of ethyl 2-oxopentanoate with L-alanine, followed by stereoselective reduction or chiral resolution.

Causality in Synthesis: The choice of a stereoselective synthesis is critical. The biological activity of the final API (e.g., Perindopril) is highly dependent on achieving the correct stereoisomer. Using a chiral starting material like L-alanine and controlling the stereochemistry of the subsequent reactions ensures the formation of the desired (S,S) diastereomer, minimizing the need for costly and complex downstream purification to remove unwanted stereoisomers.

Diagram: Synthetic Pathway Logic

This diagram illustrates the logical flow from starting materials to the final intermediate, emphasizing the critical stereochemical control step.

Caption: Logical workflow for the synthesis of the target intermediate.

Analytical Methodologies

The analysis of this compound is critical for quality control, both as a raw material and for monitoring its conversion in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is the predominant technique.

Rationale for Method Selection

HPLC is the method of choice for several reasons:

-

Specificity: It can separate the target compound from starting materials, by-products, and stereoisomers.

-

Sensitivity: UV detection, typically around 210 nm, provides excellent sensitivity for this molecule, which lacks a strong chromophore.[6]

-

Quantification: It allows for precise quantification, essential for process monitoring and ensuring the purity of the intermediate.[6]

Mass spectrometry (MS) is often coupled with HPLC (LC-MS) for definitive identification, especially in impurity profiling and structural elucidation of unknown related substances.[7]

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is a representative method for assessing the purity of the compound. It is based on principles widely used for the analysis of related pharmaceutical compounds.[8]

Objective: To quantify the purity of (2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid and detect any related impurities.

1. Instrumentation and Materials:

-

HPLC system with UV detector (Agilent 1100 series or equivalent)[7]

-

C8 or C18 reverse-phase column (e.g., Luna 5 µm C8(2), 250 x 4.6 mm)[8]

-

Acetonitrile (HPLC grade)

-

Monobasic Sodium Phosphate Dihydrate

-

Phosphoric Acid

-

Water (HPLC grade)

-

Reference Standard: (2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid (>99% purity)

2. Chromatographic Conditions:

-

Mobile Phase A: Phosphate Buffer (e.g., 3.53 g of Monobasic Sodium Phosphate Dihydrate in 1000 mL water, adjust pH to 4.1 with Phosphoric Acid)[8]

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with 5% B, linear gradient to 40% B over 20 minutes. Hold at 40% B for 5 minutes. Return to 5% B and equilibrate for 10 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm[6]

-

Injection Volume: 10 µL

3. Sample Preparation:

-

Standard Solution: Accurately weigh ~10 mg of the Reference Standard and dissolve in 100 mL of Mobile Phase A to get a concentration of 100 µg/mL.

-

Sample Solution: Accurately weigh ~10 mg of the sample and prepare as described for the Standard Solution.

4. System Suitability:

-

Inject the Standard Solution five times.

-

The relative standard deviation (%RSD) for the peak area of the main analyte should be not more than 2.0%.

-

The tailing factor (symmetry) should be not more than 1.7.[8]

5. Procedure:

-

Inject the blank (Mobile Phase A), followed by the Standard Solution and then the Sample Solution.

-

Identify the peak corresponding to the analyte by comparing the retention time with the Standard Solution.

-

Calculate the purity of the sample using the area percent method.

Self-Validation and Trustworthiness: This protocol incorporates a system suitability test, which is a self-validating mechanism. By ensuring the precision of injections and acceptable peak shape before sample analysis, the protocol confirms that the chromatographic system is performing correctly, thereby ensuring the trustworthiness of the results.

Diagram: Analytical Workflow

This diagram outlines the step-by-step process for the HPLC analysis, from preparation to data analysis.

Caption: Standard workflow for HPLC purity determination.

Role in Pharmaceutical Quality and Safety

As a key intermediate, the purity of (2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid directly impacts the purity profile of the final API. Impurities present in this starting material can be carried through the synthesis and may be difficult to remove in later stages. Therefore, stringent control and characterization of this compound are essential for regulatory compliance and patient safety. Analytical methods, such as the HPLC protocol described, are fundamental tools for manufacturers to ensure their products meet the required quality standards.[2][7]

Conclusion

(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid is more than a simple chemical; it is a linchpin in the synthesis of important therapeutic agents. This guide has provided a detailed technical overview of its properties, synthesis, and analysis, grounded in established scientific principles and methodologies. For researchers and drug development professionals, a deep understanding of this intermediate is indispensable for the successful development of safe, effective, and high-quality pharmaceuticals.

References

-

Title: (2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid (CAS No: 82834-12-6) API Intermediate Manufacturers Source: apicule URL: [Link]

-

Title: Methods of Analysis of Lisinopril: A Review Source: Walsh Medical Media URL: [Link]

-

Title: Lisinopril EP Impurity B Source: Pharmace Research Laboratory URL: [Link]

-

Title: Separation of Lisinopril and its Organic Impurities per USP Monograph Source: Phenomenex URL: [Link]

-

Title: CAS:82834-12-6 (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid manufacturer Source: Nbinno.com URL: [Link]

-

Title: Methods of Analysis of Lisinopril: A Review Source: ResearchGate URL: [Link]

-

Title: Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Lisinopril EP Impurity B | 6192-52-5 Source: SynThink Research Chemicals URL: [Link]

-

Title: Lisinopril Impurities Source: SynZeal URL: [Link]

-

Title: this compound Source: PharmaCompass.com URL: [Link]

-

Title: Spectrophotometric methods for the determination of lisinopril in medicines Source: Pharmacia URL: [Link]

-

Title: (S)-2-(((S)-1-Isopropoxy-1-oxopentan-2-yl)amino)propanoic Acid Source: Pharmaffiliates URL: [Link]

-

Title: this compound Source: Oakwood Chemical URL: [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. (2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid | CAS:82834-12-6 | Atomaxchem [en.atomaxchem.com]

- 5. This compound [oakwoodchemical.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

A Technical Guide to the Stereoselective Synthesis of a Key Perindopril Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Perindopril's Therapeutic Action

Perindopril is a potent and long-acting inhibitor of the angiotensin-converting enzyme (ACE), widely prescribed for the treatment of hypertension, heart failure, and stable coronary artery disease.[1] As a prodrug, Perindopril is metabolized in vivo to its active form, perindoprilat, which exerts its therapeutic effects by blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II. The molecular structure of Perindopril is characterized by the presence of five chiral centers, giving rise to 32 possible stereoisomers. The biological activity of Perindopril is highly dependent on the specific stereochemistry at each of these centers, with the (2S,3aS,7aS) configuration of the octahydroindole-2-carboxylic acid moiety being crucial for its efficacy. Consequently, the stereoselective synthesis of this key bicyclic intermediate is a critical aspect of Perindopril's manufacturing process, ensuring the production of the therapeutically active isomer while minimizing the presence of less active or inactive stereoisomers.

This in-depth technical guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of the pivotal Perindopril intermediate, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, and its coupling partner, N-[(S)-1-carboxybutyl]-(S)-alanine. We will delve into the mechanistic underpinnings of the key stereoselective reactions, provide detailed experimental protocols, and present comparative data to inform the selection of synthetic routes.

Core Synthetic Strategy: A Convergent Approach

The industrial synthesis of Perindopril typically follows a convergent strategy, involving the preparation of two key chiral fragments, which are then coupled, followed by final deprotection steps. This approach allows for greater control over the stereochemistry of the final molecule.

Figure 1: Convergent synthetic strategy for Perindopril.

Stereoselective Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid

The synthesis of the bicyclic amino acid, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, is the most challenging aspect of Perindopril synthesis, as it involves the creation of three contiguous chiral centers. The primary industrial method for achieving this is through the diastereoselective hydrogenation of a chiral precursor, (S)-indoline-2-carboxylic acid.

Diastereoselective Hydrogenation: The Cornerstone of Stereocontrol

The hydrogenation of (S)-indoline-2-carboxylic acid over a heterogeneous catalyst, such as platinum oxide (PtO2, Adams' catalyst), is a widely employed method for the synthesis of the desired (2S,3aS,7aS) isomer.[2] The existing stereocenter at the C2 position directs the hydrogenation of the aromatic ring, leading to the formation of the cis-fused ring system with the desired stereochemistry.

Mechanism of Diastereoselective Hydrogenation:

The stereoselectivity of the hydrogenation is governed by the adsorption of the substrate onto the surface of the catalyst. The substrate, (S)-indoline-2-carboxylic acid, adsorbs on the catalyst surface on its less sterically hindered face. The carboxyl group at the C2 position orients away from the catalyst surface, and the hydrogen atoms are delivered from the catalyst surface to the same face of the aromatic ring, resulting in a syn-addition. This directed hydrogenation leads to the formation of the (2S,3aS,7aS) stereoisomer as the major product.

Figure 2: Simplified mechanism of diastereoselective hydrogenation.

Experimental Protocol for Diastereoselective Hydrogenation:

Materials:

-

(S)-indoline-2-carboxylic acid

-

Platinum(IV) oxide (PtO₂)

-

Glacial acetic acid

-

Hydrogen gas

-

Ethanol

Procedure:

-

A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL) is placed in a high-pressure hydrogenation vessel.[2]

-

Platinum(IV) oxide (300 mg) is added to the solution.[2]

-

The vessel is sealed and flushed with hydrogen gas.

-

The reaction mixture is hydrogenated at a pressure of 50-70 bar and a temperature of 60°C for 24 hours.[2][3]

-

After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to remove the acetic acid.

-

The resulting residue is crystallized from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[2]

Table 1: Comparison of Catalysts and Conditions for Diastereoselective Hydrogenation

| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (bar) | Diastereomeric Excess (d.e.) | Yield (%) | Reference |

| PtO₂ | (S)-Indoline-2-carboxylic acid | Acetic Acid | 60 | 50-70 | >95% | 85 | [2][3] |

| Rh/Al₂O₃ | Indoline-2-carboxylic acid | Methanol | Ambient | Not Specified | High (endo isomer favored) | Not Specified | [4] |

Alternative Stereoselective Route: Enzymatic Resolution

Enzymatic resolution offers a green and highly selective alternative for obtaining the desired enantiomer of the octahydroindole-2-carboxylic acid intermediate. Lipases, such as Candida antarctica lipase B (CALB), are particularly effective in catalyzing the enantioselective hydrolysis or transesterification of racemic esters of octahydroindole-2-carboxylic acid.

Principle of Enzymatic Resolution:

In a racemic mixture of the ester, the lipase will selectively catalyze the hydrolysis of one enantiomer at a much faster rate than the other. This difference in reaction rates allows for the separation of the unreacted ester (of one enantiomeric form) from the hydrolyzed acid (of the other enantiomeric form).

Figure 3: Principle of enzymatic resolution of a Perindopril intermediate.

Experimental Protocol for Enzymatic Resolution (Conceptual):

Materials:

-

Racemic ethyl octahydroindole-2-carboxylate

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Phosphate buffer (pH 7.0)

-

Organic solvent (e.g., methyl tert-butyl ether)

-

Ethyl acetate

Procedure:

-

The racemic ethyl octahydroindole-2-carboxylate is dissolved in a suitable organic solvent.

-

Immobilized CALB and phosphate buffer are added to the solution.

-

The reaction mixture is stirred at a controlled temperature (e.g., 40°C) and the progress of the hydrolysis is monitored by HPLC.[5]

-

Once approximately 50% conversion is reached, the enzyme is filtered off.

-

The organic layer is separated, washed, and dried. The unreacted (S)-ester can be isolated by evaporation of the solvent.

-

The aqueous layer is acidified and extracted with ethyl acetate to isolate the (R)-acid.

Stereoselective Synthesis of N-[(S)-1-carboxybutyl]-(S)-alanine

The second key intermediate, N-[(S)-1-carboxybutyl]-(S)-alanine, possesses two chiral centers with the (S) configuration. This is typically synthesized through a diastereoselective reductive amination reaction.

Diastereoselective Reductive Amination

This method involves the reaction of an α-keto ester, such as ethyl 2-oxopentanoate, with an enantiopure amino acid ester, L-alanine ethyl ester, to form an imine intermediate. The subsequent hydrogenation of the imine, in the presence of a catalyst like palladium on carbon (Pd/C), proceeds with high diastereoselectivity to yield the desired (S,S) diastereomer.

Mechanism of Diastereoselective Reductive Amination:

The stereoselectivity of the reduction is influenced by the existing chiral center in the L-alanine moiety. The substrate adsorbs onto the catalyst surface in a conformation that minimizes steric hindrance, leading to the delivery of hydrogen from one face of the C=N double bond, thereby favoring the formation of the (S) configuration at the newly formed chiral center.

Experimental Protocol for Reductive Amination:

Materials:

-

Ethyl 2-oxopentanoate

-

L-alanine ethyl ester hydrochloride

-

Triethylamine

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Hydrogen gas

Procedure:

-

L-alanine ethyl ester hydrochloride is dissolved in ethanol, and triethylamine is added to liberate the free amine.

-

Ethyl 2-oxopentanoate is added to the solution, and the mixture is stirred to form the imine intermediate.

-

10% Pd/C catalyst is added to the reaction mixture.

-

The mixture is hydrogenated under normal pressure and at room temperature until the theoretical amount of hydrogen is absorbed.

-

The catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude N-[(S)-1-ethoxycarbonyl-1-butyl]-(S)-alanine.

-

The crude product can be purified by crystallization or chromatography.

Table 2: Stereoselectivity in the Synthesis of N-[(S)-1-carboxybutyl]-(S)-alanine

| Reactant 1 | Reactant 2 | Catalyst | Diastereomeric Excess (d.e.) | Reference |

| Ethyl 2-oxopentanoate | L-alanine ethyl ester | Pd/C | High |

Coupling and Final Deprotection

Once the two chiral intermediates are synthesized with high stereochemical purity, they are coupled to form the protected Perindopril molecule.

Peptide Coupling Reaction

The coupling of the benzyl ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid with N-[(S)-1-carboxybutyl]-(S)-alanine is typically achieved using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBT).

Experimental Protocol for Peptide Coupling:

Materials:

-

(2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester

-

N-[(S)-1-carboxybutyl]-(S)-alanine

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBT)

-

Ethyl acetate

-

Triethylamine

Procedure:

-

(2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester and N-[(S)-1-carboxybutyl]-(S)-alanine are dissolved in ethyl acetate.

-

HOBT and triethylamine are added to the solution.

-

The reaction mixture is cooled, and a solution of DCC in ethyl acetate is added dropwise.

-

The reaction is stirred at a controlled temperature (e.g., 15-20°C) for several hours.[1]

-

The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

-

The filtrate is washed with aqueous sodium bicarbonate solution and water, then dried over sodium sulfate.

-

The solvent is removed under reduced pressure to yield the protected Perindopril intermediate.

Final Deprotection

The final step in the synthesis of Perindopril is the removal of the protecting groups. The benzyl ester is typically deprotected by catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst.

Experimental Protocol for Deprotection:

Materials:

-

Protected Perindopril intermediate

-

Palladium on carbon (5% Pd/C)

-

Methylcyclohexane

-

Water

Procedure:

-

The protected Perindopril intermediate is dissolved in methylcyclohexane.

-

A suspension of 5% Pd/C in methylcyclohexane and water is added.

-

The mixture is hydrogenated under a pressure of 0.5 bar at a temperature of 15-30°C until the theoretical amount of hydrogen is absorbed.

-

The catalyst is removed by filtration.

-

The aqueous phase is separated, washed with methylcyclohexane, and then lyophilized to yield Perindopril.

Conclusion: A Precisely Controlled Stereochemical Journey

The stereoselective synthesis of the key intermediates for Perindopril is a testament to the power of modern organic chemistry in controlling molecular architecture. The diastereoselective hydrogenation of (S)-indoline-2-carboxylic acid and the diastereoselective reductive amination for the synthesis of the side chain are pivotal steps that ensure the formation of the desired stereoisomers with high purity. Alternative methods, such as enzymatic resolution, offer promising avenues for even more efficient and sustainable manufacturing processes. A thorough understanding of the underlying mechanisms of these stereoselective transformations, coupled with carefully optimized reaction conditions, is paramount for the successful and efficient production of this life-saving medication. The principles and protocols outlined in this guide provide a solid foundation for researchers and professionals in the field of drug development and manufacturing to navigate the intricate world of stereoselective synthesis.

References

-

Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 7(2), 1436–1441. [Link]

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

- Process for the synthesis of N-((S)-1-(ethoxycarbonyl)butyl)-(S)-alanine and use in the synthesis of perindopril.

-

Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. National Institutes of Health. [Link]

-

(PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. [Link]

-

Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI. [Link]

-

Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. PubMed. [Link]

-

N-[1-(S)-Ethoxycarbonylbutyl]-(S)-alanine. ChemBK. [Link]

-

(PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]

- Process for the preparation of perindopril.

-

Adams' catalyst. Wikipedia. [Link]

- Preparation method of N- [1- (S) -ethoxycarbonyl-3-phenylpropyl ] -L-alanine.

-

Where can I find a procedure for a Platinum Oxide catalyzed hydrogenation reaction? ResearchGate. [Link]

-

Solvent Dependent Activity of Candida Antarctica lipase B and its Correlation with a Regioselective Mono Aza-Michael Addition. ChemRxiv. [Link]

-

Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations. National Institutes of Health. [Link]

-

Reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline. Synthesis of enalapril maleate. Scilit. [Link]

-

Ethyl 2-oxovalerate. PubChem. [Link]

- Method for synthesis of perindopril and its pharmaceutically acceptable salts.

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI. [Link]

- Method for preparing (s)-indoline-2-carboxylic acid and (s).

- Process for preparation of perindopril intermediate.

Sources

An In-depth Technical Guide to Chiral Dipeptide Intermediates for ACE Inhibitors

Abstract

The therapeutic efficacy of Angiotensin-Converting Enzyme (ACE) inhibitors, a critical class of drugs for managing hypertension and heart failure, is intrinsically tied to the precise stereochemistry of their molecular structure.[1] At the heart of their synthesis lies the formation of chiral dipeptide intermediates, whose stereochemical integrity dictates the final drug's potency and safety. This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of these vital intermediates, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore the causality behind key experimental choices, from stereoselective synthesis strategies to advanced analytical validation, grounding the discussion in authoritative protocols and industry best practices.

Introduction: The Stereochemical Imperative in ACE Inhibitors

Angiotensin-Converting Enzyme (ACE) is a zinc-containing dipeptidyl carboxypeptidase that plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II.[2][3] ACE inhibitors function by blocking this conversion. The active site of ACE is highly stereospecific, meaning it interacts preferentially with substrates and inhibitors of a specific three-dimensional orientation.

Many prominent ACE inhibitors, such as Enalapril, Lisinopril, and Ramipril, are not single amino acids but rather analogues of dipeptides or tripeptides.[1][2][4] For instance, Lisinopril is chemically known as N²-[(1S)-1-Carboxy-3-phenylpropyl]-L-lysyl-L-proline.[5][6] The "S" configuration at the chiral centers is paramount; other stereoisomers often exhibit dramatically lower inhibitory activity or can introduce unwanted side effects.[7][8] Perindopril, for example, has 5 chiral carbons, resulting in 32 possible stereoisomers, but only a select few possess the desired therapeutic effect.[7]

This strict stereochemical requirement means that the synthesis of these drugs cannot be a simple linear assembly. It necessitates the use of pre-formed, enantiomerically pure building blocks—chiefly, chiral dipeptide intermediates. The core challenge, and the focus of this guide, is the efficient and scalable production of these intermediates with exceptionally high diastereomeric and enantiomeric purity.

Stereoselective Synthesis of Dipeptide Intermediates

The creation of a peptide bond between two chiral amino acids can result in a mixture of diastereomers. Therefore, synthetic strategies must be employed to control the stereochemical outcome. The industrial synthesis of 'pril'-type ACE inhibitors predominantly relies on two robust strategies: the use of N-Carboxyanhydrides (NCAs) and enzymatic synthesis.

N-Carboxyanhydride (NCA) Chemistry

The NCA method is a practical and widely used approach for the large-scale synthesis of dipeptides like L-alanyl-L-proline (a precursor to Enalapril) and Nε-(trifluoroacetyl)-L-lysyl-L-proline (a precursor to Lisinopril).[5][9] The key advantage of this method is the activation of the carboxyl group of one amino acid, allowing it to react efficiently and cleanly with the amino group of a second amino acid.

Workflow of NCA-based Dipeptide Synthesis:

Caption: Workflow for Dipeptide Synthesis via the NCA Method.

Causality Behind Experimental Choices:

-

Protecting Groups: In the synthesis of the Lisinopril intermediate, the ε-amino group of L-lysine is protected with a trifluoroacetyl (TFA) group.[5] This is crucial to prevent self-polymerization and to ensure that the peptide bond forms exclusively at the α-amino group. The TFA group is stable under the coupling conditions but can be removed later.

-

NCA Formation: Triphosgene is often used as a safer, solid alternative to gaseous phosgene for forming the NCA.[5][6] This reaction activates the amino acid, making its carboxyl group highly susceptible to nucleophilic attack by the second amino acid.

-

Coupling Conditions: The coupling of the NCA with the second amino acid (e.g., L-proline) is typically performed in an aqueous medium.[9][10] This is an efficient and environmentally favorable choice for large-scale production. The high stereochemical integrity of the starting amino acids is retained during this rapid and selective reaction.

Enzymatic Synthesis

Biocatalysis offers a highly specific and environmentally friendly alternative to traditional chemical synthesis.[11] Enzymes operate in mild conditions, often eliminating the need for complex protecting group strategies, which simplifies purification and reduces waste.[11]

Key Advantages of Enzymatic Synthesis:

-

High Stereoselectivity: Enzymes are inherently chiral catalysts and can distinguish between enantiomers, leading to the formation of a single desired stereoisomer.[12]

-

Mild Reaction Conditions: Reactions are typically run in aqueous media at or near room temperature and neutral pH, preserving sensitive functional groups.[11]

-

Green Chemistry: This approach reduces the reliance on hazardous reagents and organic solvents.[11]

A common strategy involves the use of proteases (like carboxypeptidase Y) or newly discovered peptide ligases to catalyze the condensation of an amino acid ester with an amino acid amide.[13][14] This two-step process can be designed for continuous production, making it industrially viable.[13]

Experimental Protocol: Enzymatic Synthesis of a Dipeptide Amide

-

Enzyme Selection: Choose a suitable protease (e.g., thermolysin, carboxypeptidase Y) based on the desired amino acid sequence.

-

Substrate Preparation: Prepare an N-protected amino acid ester (acyl donor) and a C-terminal amino acid amide (nucleophile).

-

Reaction Setup: Dissolve the substrates in an appropriate aqueous buffer system. Immobilize the enzyme on a solid support (e.g., PEGA resin) to facilitate separation and reuse.[14]

-

Coupling Reaction: Introduce the immobilized enzyme to the substrate solution and incubate under controlled temperature and pH. The equilibrium can be shifted towards synthesis by immobilizing the amino component.[14]

-

Monitoring: Track the reaction progress using HPLC to measure the formation of the dipeptide product.

-

Product Isolation: Once the reaction reaches completion, filter off the immobilized enzyme. The product can then be purified from the reaction mixture using ion-exchange chromatography.[13]

Purification and Chiral Resolution

Even with highly stereoselective synthetic methods, the formation of minor diastereomeric impurities is often unavoidable. The stringent purity requirements for active pharmaceutical ingredients (APIs) necessitate robust purification techniques capable of separating these closely related stereoisomers.[15][]

Chiral Chromatography

Chromatographic methods are the most powerful and widely used techniques for both analytical and preparative-scale separation of stereoisomers.[17][18][19]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for enantiomeric and diastereomeric purity analysis.[15][17][18] It employs a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus, separation.[][18] Polysaccharide-based CSPs are particularly versatile and effective for a wide range of pharmaceutical compounds.[19]

-

Supercritical Fluid Chromatography (SFC): SFC is a valuable alternative that uses supercritical CO₂ as the mobile phase. It often provides faster separations and is considered a "greener" technique due to reduced organic solvent consumption.[][17] It is well-suited for both analytical quality control and larger-scale preparative separations.[20]

Table 1: Comparison of Chiral Separation Techniques

| Technique | Principle | Advantages | Disadvantages | Application Scale |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[18] | High resolution, high sensitivity, broad applicability.[17] | Higher solvent consumption, longer run times. | Analytical to Preparative |

| Chiral SFC | Utilizes supercritical fluid mobile phase with a CSP.[] | Fast separation, reduced organic solvent use, eco-friendly.[20] | Requires specialized equipment. | Analytical to Preparative |

| Diastereomeric Crystallization | Separation based on different solubilities of diastereomeric salts.[21][] | Cost-effective for large scale, simple operation.[] | Success is unpredictable, requires suitable resolving agent.[21] | Preparative to Industrial |

Diastereomeric Crystallization

For large-scale industrial production, crystallization is often the most economically viable method for chiral resolution.[] This technique involves reacting the racemic or diastereomeric mixture of the dipeptide intermediate with a pure chiral resolving agent (e.g., tartaric acid, mandelic acid) to form a pair of diastereomeric salts.[21]

Caption: Workflow for Chiral Resolution by Diastereomeric Crystallization.

Because diastereomers have different physical properties, one of the salts will typically have lower solubility in a given solvent and will preferentially crystallize out of the solution.[21] The salt can then be isolated by filtration, and the resolving agent is removed by treatment with an acid or base to yield the enantiomerically pure dipeptide intermediate.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the chiral dipeptide intermediate before its use in the final API synthesis.

Key Analytical Techniques:

-

NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is used to confirm the chemical structure and connectivity of the dipeptide.

-

Mass Spectrometry (MS): Provides accurate molecular weight determination, confirming the identity of the synthesized intermediate.

-

Chiral HPLC/SFC: This is the primary method for quantifying the diastereomeric and/or enantiomeric purity (often expressed as enantiomeric excess, ee).[][20] A validated chiral HPLC method is a regulatory requirement for quality control in pharmaceutical manufacturing.[20]

-

X-ray Crystallography: When a suitable single crystal can be grown, this technique provides an unambiguous determination of the absolute stereochemistry of the molecule.[23]

Conclusion

The synthesis of chiral dipeptide intermediates is a critical, enabling step in the production of many life-saving ACE inhibitors. The choice of synthetic strategy—whether leveraging the scalability of NCA chemistry or the specificity of biocatalysis—must be guided by considerations of efficiency, cost, and stereochemical control. Robust purification techniques, particularly chiral chromatography and diastereomeric crystallization, are indispensable for achieving the high levels of purity demanded by regulatory agencies. By integrating these advanced synthetic and analytical methodologies, drug development professionals can ensure the reliable and safe production of these essential pharmaceuticals.

References

- BenchChem. (n.d.). Comparative analysis of chiral precursors for ACE inhibitor synthesis.

- Schwarz, A., Wandrey, C., & Steinke, D. (1992). A two-step enzymatic synthesis of dipeptides. Biotechnology and Bioengineering, 39(2), 132-140.

- Various Authors. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Source Journal.

- ResearchGate. (n.d.). A Stereoselective Synthesis of the ACE Inhibitor Trandolapril.

- Blacklock, T. J., et al. (1988). Synthesis of semisynthetic dipeptides using N-carboxyanhydrides and chiral induction on Raney nickel. A method practical for large scale. Journal of Organic Chemistry.

- Abdou, M. M., et al. (2023). Diastereoselective synthesis of a novel phosphinic peptide as ACE inhibitor: Fragment-based design approach. Arabian Journal of Chemistry, 16(2).

- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.

- ResearchGate. (n.d.). Chiral Purity in Drug Analysis.

- Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.

- Vincent, M., et al. (n.d.). Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). PubMed.

- ResearchGate. (n.d.). Synthesis and application of dipeptides; Current status and perspectives.

- Wikipedia. (n.d.). Chiral analysis.

- Sieburth, S. McN., et al. (n.d.). Silanediol inhibitors of angiotensin-converting enzyme. Synthesis and evaluation of four diastereomers of Phe[Si]Ala dipeptide analogues. PubMed.

- SciELO. (n.d.). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs.

- ResearchGate. (n.d.). Enzymatic synthesis of peptides on a solid support.

- BOC Sciences. (n.d.). Chiral Intermediates in Drug Synthesis.

- Bioprocess Online. (n.d.). Enzymatic Peptide Synthesis.

- MDPI. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides.

- SciSpace. (n.d.). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs.

- MDPI. (n.d.). Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects.

- Fernandez, J.H., et al. (n.d.). Molecular design and chemical synthesis of peptide inhibitors of Angiotensin I converting enzyme (ACE) for prevention. Source Journal.

- Wikipedia. (n.d.). Chiral resolution.

- ResearchGate. (n.d.). Synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors: An important class of antihypertensive drugs.

- BOC Sciences. (n.d.). Chiral Resolution and Separation Services.

- Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers.

- Reddy, A. R., et al. (n.d.). Synthesis and Characterization of Compounds Related to Lisinopril. PMC - NIH.

- Fisher Scientific. (n.d.). The Synthesis of Lisinopril.

- Reddy, A. R., et al. (n.d.). Synthesis and Characterization of Compounds Related to Lisinopril. Scilit.

- Google Patents. (n.d.). US20070093664A1 - Process for the production of lisinopril.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scielo.br [scielo.br]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.fishersci.eu [static.fishersci.eu]

- 7. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral analysis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. US20070093664A1 - Process for the production of lisinopril - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects [mdpi.com]

- 13. A two-step enzymatic synthesis of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 20. researchgate.net [researchgate.net]

- 21. Chiral resolution - Wikipedia [en.wikipedia.org]

- 23. Silanediol inhibitors of angiotensin-converting enzyme. Synthesis and evaluation of four diastereomers of Phe[Si]Ala dipeptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of N-((S)-1-carbethoxybutyl)-(S)-alanine

An In-Depth Technical Guide to the Synthesis of N-((S)-1-Carbethoxybutyl)-(S)-alanine

Abstract

N-((S)-1-Carbethoxybutyl)-(S)-alanine is a pivotal chiral intermediate in the industrial synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Perindopril. The primary challenge in its synthesis lies in the stereoselective formation of the (S,S) diastereomer, which is essential for the final drug's pharmacological activity. This guide provides a comprehensive overview of the prevalent synthetic strategies, with a deep dive into the scientifically and commercially preferred method of stereoselective reductive amination. We will explore the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the critical parameters that govern the reaction's efficiency and stereochemical outcome. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical development and manufacturing.

Introduction

Chemical Identity and Significance

N-((S)-1-Carbethoxybutyl)-(S)-alanine, also known as (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid (CAS No: 82834-12-6), is a dipeptide-like molecule featuring two stereogenic centers. Its structure is fundamental to the efficacy of the final Active Pharmaceutical Ingredient (API) it is used to build.

Role as a Key Intermediate for ACE Inhibitors

This compound is a crucial building block for Perindopril, an ACE inhibitor widely used in the treatment of hypertension and heart failure. The synthesis of Perindopril involves the coupling of N-((S)-1-carbethoxybutyl)-(S)-alanine with (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.[1][2] The precise stereochemistry of the intermediate is paramount, as the other diastereomers exhibit significantly lower therapeutic activity.

Core Synthetic Challenge: Diastereoselectivity

The synthesis of a molecule with two chiral centers presents the potential for four stereoisomers. The primary goal of any viable synthetic route is to maximize the formation of the desired (S,S) isomer while minimizing the (R,S), (S,R), and (R,R) isomers. This guide will focus on methods that achieve high diastereoselectivity, thereby avoiding costly and inefficient purification or resolution steps.

Principal Synthetic Strategies

Two main strategies dominate the synthesis of N-((S)-1-carbethoxybutyl)-(S)-alanine: stereoselective reductive amination and nucleophilic substitution followed by resolution.

Strategy 1: Stereoselective Reductive Amination (Preferred Method)

This is the most elegant and industrially applied approach due to its high stereoselectivity and atom economy. The core of this strategy is the reaction between an amino acid and a keto acid (or their respective esters), which form an imine intermediate in situ. This intermediate is then hydrogenated, with the existing chiral center of the amino acid directing the stereochemistry of the newly formed center.

2.1.1 Mechanistic Rationale

The reaction proceeds via the formation of a Schiff base (imine) between the amine of the starting amino acid and the ketone of the keto acid. The planar imine then adsorbs onto the surface of a heterogeneous catalyst (like Pd/C or Raney Nickel). The existing stereocenter on the alanine moiety sterically hinders one face of the imine, forcing the hydrogen to add preferentially from the less hindered face. This substrate-controlled diastereoselection leads to a high yield of the desired (S,S) isomer.

2.1.2 Key Variants of Reductive Amination

There are two primary variations of this reaction:

-

Variant A: L-Alanine + Ethyl 2-oxo-pentanoate: This is a highly direct route where L-alanine is reductively coupled with the ethyl ester of 2-ketovaleric acid. The reaction is typically performed under catalytic hydrogenation conditions.[1]

-

Variant B: Ethyl L-norvalinate + Pyruvic acid: This variant reverses the roles of the starting materials. Ethyl L-norvalinate (which contains the carbethoxybutyl moiety) is reacted with pyruvic acid.[1][2] This method is also highly stereoselective and provides an alternative pathway depending on the cost and availability of starting materials.

Due to its efficiency and high diastereomeric excess, stereoselective reductive amination is the focus of our detailed protocol.

Strategy 2: Nucleophilic Substitution with Diastereomeric Resolution

An alternative, albeit less efficient, method involves the direct alkylation of an L-alanine ester.

2.2.1 Reaction Pathway

In this approach, an L-alanine ester, such as the benzyl or t-butyl ester, is reacted with an alkylating agent like ethyl α-bromo valerate.[1][2] This is a standard SN2 reaction where the amino group of alanine displaces the bromide.

2.2.2 Inherent Disadvantage

The primary drawback of this method is the lack of stereocontrol at the α-carbon of the valerate. The reaction produces a nearly 1:1 racemic mixture of the (S,S) and (R,S) diastereomers.[2] This necessitates a subsequent, often difficult, resolution step, for instance, by forming diastereomeric salts with a resolving agent like maleic acid.[1][2] This additional step reduces the overall yield and increases manufacturing costs, making the process less attractive for large-scale production.

Detailed Experimental Protocol: Stereoselective Reductive Amination

The following protocol details the synthesis via the reductive amination of L-alanine with ethyl 2-oxo-pentanoate, a robust and validated method.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Moles | Mass / Volume |

| L-Alanine | C₃H₇NO₂ | 89.09 | 1.0 eq | (As required) |

| Ethyl 2-oxo-pentanoate | C₇H₁₂O₃ | 144.17 | 1.05 eq | (As required) |

| Palladium on Carbon (5% Pd) | Pd/C | - | 5-10% w/w | (As required) |

| Ethanol (or Methanol) | C₂H₅OH | 46.07 | - | Solvent |

| Deionized Water | H₂O | 18.02 | - | Co-solvent |

| Hydrochloric Acid (1M) | HCl | 36.46 | - | For pH adjustment |

| Sodium Hydroxide (1M) | NaOH | 40.00 | - | For pH adjustment |

Equipment

-

Hydrogenation reactor (e.g., Parr hydrogenator) equipped with pressure gauge, temperature control, and mechanical stirrer.

-

Standard laboratory glassware (beakers, flasks).

-

Filtration apparatus (e.g., Büchner funnel with Celite® or a similar filter aid).

-

Rotary evaporator.

-

pH meter.

Step-by-Step Procedure

-

Charging the Reactor: In a suitable hydrogenation vessel, dissolve L-alanine in a mixture of ethanol and deionized water.

-

Addition of Ketoester: Add ethyl 2-oxo-pentanoate to the solution. Stir for 15-20 minutes at room temperature to facilitate initial imine formation.

-

Catalyst Addition: Carefully add the 5% Palladium on Carbon catalyst to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.

-

Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (typically 3-5 bar).

-

Reaction: Heat the mixture to a controlled temperature (e.g., 40-50°C) and stir vigorously. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 6-12 hours when hydrogen consumption ceases.[3][4][5]

-

Catalyst Removal: After cooling the reactor to room temperature, carefully vent the excess hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

-

Isolation and Purification:

-

The resulting aqueous solution will contain the product. Cool the solution in an ice bath.

-

Carefully adjust the pH of the solution to the isoelectric point of the product (typically pH 3.0-3.5) by the slow addition of 1M HCl.[1]

-

The product, N-((S)-1-carbethoxybutyl)-(S)-alanine, will precipitate as a white solid upon reaching its isoelectric point.

-

Allow the slurry to crystallize in the cold for several hours to maximize yield.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

-

In-Process Controls & Characterization

-

Reaction Completion: Monitor via TLC or HPLC by observing the disappearance of the starting materials.

-

Product Purity: Assess the purity and diastereomeric excess of the final product using chiral HPLC.

-

Structural Verification: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The optical rotation should also be measured to confirm the stereochemical configuration.

Visualizations of Workflow and Mechanism

Overall Synthetic Workflow

Caption: High-level workflow for the synthesis of the target intermediate.

Mechanism of Stereoselective Reductive Amination

Caption: Simplified mechanism showing substrate-controlled stereoselectivity.

Conclusion

The synthesis of N-((S)-1-carbethoxybutyl)-(S)-alanine is most effectively and economically achieved through stereoselective reductive amination. This method directly yields the desired (S,S) diastereomer with high purity, circumventing the need for challenging resolution steps that are characteristic of nucleophilic substitution routes. Careful control of reaction parameters such as catalyst choice, pH, and temperature is critical for maximizing both chemical yield and diastereomeric excess. The robustness of this strategy has established it as the premier industrial method for producing this essential precursor for Perindopril and other related ACE inhibitors.

References

-

ResearchGate. (n.d.). Enalapril: Synthesis and properties. Retrieved January 14, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of N2 (1(S)-carboxy-3-phenylpropyl)-L-lysyl-L-proline. Retrieved January 14, 2026, from [Link]

- European Patent Office. (2009). NOVEL METHOD FOR PREPARATION OF CRYSTALLINE PERINDOPRIL ERBUMINE. (Patent No. EP 1675827).

- Google Patents. (2005). Novel method for preparation of crystalline perindopril erbumine. (Patent No. WO/2005/037788).

- Google Patents. (n.d.). Method for the synthesis of n-[(s)-1-carbethoxybutyl]-(s)-alanine and use thereof for the synthesis of perindopril. (Patent No. WO2005033127A1).

- Google Patents. (n.d.). Method for the synthesis of n-[(s)-1-carbethoxybutyl]-(s)-alanine and use thereof for the synthesis of perindopril. (Patent No. WO2005033128A1).

- Google Patents. (n.d.). 1-(ethoxycarbonyl)butyl)-(S)-alanine and use in the synthesis of perindopril.

Sources